molecular formula C21H24N4O B7173659 N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7173659
M. Wt: 348.4 g/mol
InChI Key: HPZKRCHRJQXOPU-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, a benzyl group, and an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under basic conditions. For instance, a common method involves the use of sodium hydroxide (NaOH) in an aqueous medium to promote the cycloisomerization of N-propargylpyridiniums .

  • Introduction of the Piperidine Ring: : The piperidine ring can be introduced via a nucleophilic substitution reaction. Benzylpiperidine can be synthesized separately and then coupled with the imidazo[1,2-a]pyridine core through a reductive amination process.

  • Final Coupling: : The final step involves the coupling of the benzylpiperidine derivative with the imidazo[1,2-a]pyridine-6-carboxamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the coupling reactions. Solvent selection and recycling, as well as the use of green chemistry principles, would be critical to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to dihydroimidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand in receptor binding studies, particularly in the study of neurotransmitter receptors.

    Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Industry: Used in the development of new materials with specific binding properties.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as neurotransmitter receptors in the brain. The benzylpiperidine moiety is known to interact with dopamine and serotonin receptors, while the imidazo[1,2-a]pyridine scaffold can enhance binding affinity and selectivity. This dual interaction can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic.

    Rifaximin: An antibiotic that also features an imidazo[1,2-a]pyridine core.

    Zolimidine: Used for peptic ulcer treatment, also based on the imidazo[1,2-a]pyridine scaffold.

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to its combination of a benzylpiperidine moiety with the imidazo[1,2-a]pyridine scaffold. This structure allows for a diverse range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-21(19-6-7-20-22-10-13-25(20)16-19)23-14-17-8-11-24(12-9-17)15-18-4-2-1-3-5-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKRCHRJQXOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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